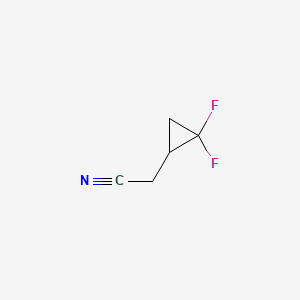

2-(2,2-Difluorocyclopropyl)acetonitrile

Description

Significance of Gem-Difluorocyclopropane Motifs in Organic Synthesis

The gem-difluorocyclopropane unit is a privileged structural motif in medicinal chemistry and organic synthesis. researchgate.net The incorporation of two fluorine atoms onto the same carbon of a cyclopropane (B1198618) ring imparts profound changes to a molecule's physicochemical properties. beilstein-journals.org Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govbohrium.com

The cyclopropane ring itself introduces conformational rigidity, which can be advantageous for optimizing a molecule's binding affinity to biological targets. researchgate.netbohrium.com The combination of the small, strained ring and the gem-difluoro group creates a unique electronic environment. This has led to the inclusion of gem-difluorocyclopropanes in numerous biologically active compounds, including enzyme inhibitors and drug candidates. researchgate.net For instance, the replacement of other groups with a gem-difluorocyclopropane moiety in the P-glycoprotein inhibitor MS-073 led to zosuquidar, a clinical candidate with significantly improved oral bioavailability. researchgate.net These motifs are not just passive structural elements; they can also serve as versatile synthetic intermediates, undergoing various ring-opening reactions to yield a diverse array of other fluorinated compounds. nih.govrsc.org

The primary method for synthesizing gem-difluorocyclopropanes involves the [2+1] cycloaddition of an alkene with a difluorocarbene source. researchgate.net Various reagents have been developed for this purpose, from the classic sodium chlorodifluoroacetate to more modern reagents like (trifluoromethyl)trimethylsilane (B129416) (Ruppert-Prakash reagent). beilstein-journals.orgresearchgate.net

Overview of Acetonitrile (B52724) as a Synthetic Reagent and Building Block

Acetonitrile (CH₃CN) is widely recognized as a polar aprotic solvent in organic chemistry, but its role as a two-carbon building block is equally significant. wikipedia.orgntnu.no Its chemical structure, featuring a methyl group attached to a nitrile, offers multiple sites for reactivity. ntnu.no The protons on the methyl group are weakly acidic and can be removed by a strong base to generate the cyanomethyl anion (⁻CH₂CN), a potent nucleophile. researchgate.net This anion can participate in a variety of carbon-carbon bond-forming reactions, including additions to carbonyls and alkylations. researchgate.net

The nitrile group itself is a valuable functional group in synthesis. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloadditions to form heterocyclic systems. researchgate.net Furthermore, the nitrogen atom's lone pair allows acetonitrile to act as a nucleophile or a ligand in transition metal complexes. wikipedia.orgntnu.no This reactivity makes acetonitrile a key component in the synthesis of numerous important chemicals, such as acetamidine (B91507) hydrochloride and thiamine. wikipedia.orgresearchgate.net In recent years, advanced synthetic methods have utilized acetonitrile in transition-metal-catalyzed C-H functionalization and radical reactions, further expanding its utility. researchgate.net

Current Research Landscape Pertaining to 2,2-Difluorocyclopropylacetonitriles

The specific compound 2-(2,2-Difluorocyclopropyl)acetonitrile (B6170752) (CAS No. 2105122-14-1) is a representative example of a molecule that combines the features of a gem-difluorocyclopropane and an acetonitrile functional group. bldpharm.com While extensive literature on this exact molecule is not widespread, its structure suggests its primary role as a valuable building block for the synthesis of more complex, biologically active molecules.

The current research landscape points towards the use of such compounds in drug discovery and agrochemistry. The gem-difluorocyclopropane moiety serves as a bioisostere for other chemical groups, offering improvements in metabolic stability, binding affinity, and membrane permeability. bohrium.comthieme.de The acetonitrile portion provides a reactive handle for further molecular elaboration. Researchers can transform the nitrile group into amines, carboxylic acids, or tetrazoles, which are common functionalities in pharmacologically active agents.

The synthesis of 2,2-difluorocyclopropylacetonitriles would likely follow established methods for difluorocyclopropanation of the corresponding unsaturated nitrile, allyl cyanide. The interest in fluorinated cyclopropanes continues to grow, with ongoing research focused on developing new, more efficient, and stereoselective methods for their synthesis. thieme.de Given the demonstrated value of both the gem-difluorocyclopropane motif and the acetonitrile group, it is anticipated that bifunctional reagents like this compound will be increasingly utilized in the synthesis of novel chemical entities for life science applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N/c6-5(7)3-4(5)1-2-8/h4H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCFSAJWRHXUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 2,2 Difluorocyclopropyl Acetonitrile and Its Analogs

Ring-Opening Reactions of the 2,2-Difluorocyclopropane System

The reactivity of the 2,2-difluorocyclopropane system is dominated by various ring-opening transformations, which can be initiated by electrophiles, nucleophiles, radicals, protons, and transition metals. These reactions provide access to a diverse array of fluorinated organic molecules. rsc.orgrsc.org

The electrophilic ring opening of gem-difluorocyclopropanes typically proceeds with the cleavage of the distal C-C bond. researchgate.net This regioselectivity is attributed to the weakening of this bond by the electron-withdrawing nature of the gem-difluoro group. researchgate.netnih.gov For instance, the reaction of trans-2-phenylcyclopropylamine·HCl with an electrophile results in the cleavage of the distal (C2-C3) bond. nih.govresearchgate.net This outcome is consistent with the destabilization of the adjacent carbocation by the σ-withdrawing ammonium (B1175870) group and charge-charge repulsion in the transition state. nih.govresearchgate.net

In some cases, single-electron oxidants like ceric ammonium nitrate (B79036) (CAN) or potassium persulfate (K2S2O8) can facilitate the ring opening of simple gem-difluorocyclopropanes. nih.gov These reactions, when carried out in the presence of KBr, yield 1,3-dibromo-2,2-difluoropropanes. nih.gov Furthermore, iodine has been shown to be an effective and environmentally friendly reagent for the ring-opening 1,3-difunctionalization of gem-difluorocyclopropanes, allowing for the introduction of various functional groups at the 1-position. rsc.org

Nucleophilic ring-opening reactions of gem-difluorocyclopropanes also play a crucial role in their functionalization. These reactions can be catalyzed by Brønsted acids in solvents like hexafluoroisopropanol (HFIP), expanding the scope of applicable cyclopropanes and nucleophiles, including arenes, indoles, azides, and alcohols. nih.gov The mechanism of nucleophilic ring-opening of epoxides, a related three-membered ring system, can proceed via SN1 or SN2 pathways, depending on the reaction conditions and the structure of the epoxide. stackexchange.comyoutube.com In acidic media, the reaction often exhibits characteristics of both mechanisms. stackexchange.comopenstax.org For gem-difluorocyclopropanes, the presence of an activating group can influence the reaction pathway. For example, 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates undergo a homo-Michael addition with nitro compounds under basic conditions. rsc.org

The regioselectivity of nucleophilic attack is a key aspect of these reactions. In the case of azetidinium ions, another strained ring system, nucleophilic attack occurs at the less substituted carbon. organic-chemistry.org Similarly, for epoxides, strong nucleophiles tend to attack the less substituted carbon in an SN2 fashion, leading to inversion of stereochemistry. youtube.comyoutube.comyoutube.com

Radical-mediated pathways provide another avenue for the ring cleavage of gem-difluorocyclopropanes. The increased ring strain due to the gem-difluoro substitution makes the distal bond susceptible to homolytic cleavage under radical conditions. cas.cn For instance, the reaction of difluoro(methylene)cyclopropanes with tributyltin hydride (n-Bu3SnH) and a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) results in the cleavage of the distal bond. cas.cn

Photoredox catalysis has also emerged as a powerful tool for initiating radical-mediated ring-opening reactions. Visible-light-promoted reactions can lead to the formation of α-difluoromethylene ethers from gem-difluorocyclopropanes. researchgate.net The mechanism involves the generation of a radical cation intermediate through single-electron oxidation, which then undergoes ring opening. rsc.orgresearchgate.net

Proton-mediated ring opening of gem-difluorocyclopropanes is a valuable method for generating functionalized products. The reaction of 2-aryloxy-1,1-difluorocyclopropanes with nitriles in the presence of a strong acid like triflic acid (TfOH) leads to the synthesis of 2-(1,1-difluoroethyl)-2H-1,3-benzoxazines. acs.orgacs.org The proposed mechanism involves the regioselective protonation and cleavage of the C-C bond distal to the CF2 group, forming an oxocarbenium ion. acs.orgacs.org This intermediate is then trapped by the nitrile in a Ritter-type reaction, followed by a Friedel–Crafts-type ring closure. acs.orgacs.org The presence of the fluorine atoms is crucial for this transformation, as it increases the ring strain and facilitates the ring opening. acs.org

In the context of epoxides, acid-catalyzed ring opening is a well-established process that occurs under milder conditions than for other ethers due to the inherent ring strain. openstax.org The reaction typically proceeds via an SN2-like backside attack of a nucleophile on the protonated epoxide. openstax.org The regiochemistry of the attack depends on the substitution pattern of the epoxide. openstax.org

Transition metal catalysis has significantly expanded the synthetic utility of gem-difluorocyclopropanes, enabling a wide range of ring-opening and functionalization reactions. rsc.orgrsc.org

Palladium catalysis has been extensively employed for the ring-opening cross-coupling of gem-difluorocyclopropanes with various nucleophiles. rsc.org These reactions typically proceed through a mechanism involving oxidative addition of the palladium catalyst to the distal C-C bond, followed by β-fluoride elimination to generate a π-fluoroallyl-palladium intermediate. rsc.orgnih.gov This intermediate can then be trapped by a nucleophile to afford monofluoroalkenes. rsc.org

This strategy has been successfully applied to a variety of cross-coupling partners, including:

Hydrazones: A cooperative palladium/hydrazone catalysis strategy allows for a switch in regioselectivity, leading to the formation of branched α-fluoroalkene skeletons. nih.gov

gem-Diborylalkanes: Palladium-catalyzed cross-coupling with gem-diborylalkanes provides a facile route to gem-diboryl-substituted fluorinated alkenes with high stereoselectivity. rsc.orgrsc.orgacs.orgnih.gov

Sulfonyl Compounds: The reaction with sodium sulfinates yields 2-fluoroallylic sulfones with high Z-selectivity. nih.gov

Pyranones and Pyridones: Monofluoroalkenyl substituted pyranones and pyridones can be synthesized through a palladium-catalyzed ring-opening/defluorinative coupling reaction. rawdatalibrary.net

Aryl Silanes: In the presence of a palladium catalyst, gem-difluorocyclopropanes react with arylsilanes to produce monofluoro-substituted alkenes. researchgate.net

The choice of ligands and reaction conditions can significantly influence the regioselectivity and stereoselectivity of these transformations. For instance, the use of specific N-heterocyclic carbene (NHC) ligands can favor the formation of branched products. nih.gov

Data Tables

Table 1: Palladium-Catalyzed Ring-Opening Cross-Coupling of gem-Difluorocyclopropanes with Various Nucleophiles

| Nucleophile | Catalyst System | Product Type | Selectivity |

| Hydrazones | Pd(OAc)2 / NHC ligand | Branched α-fluoroalkenes | High branched selectivity |

| gem-Diborylalkanes | Pd(dba)2 / P(o-tolyl)3 | gem-Diboryl-substituted fluoroalkenes | High Z-selectivity |

| Sodium Sulfinates | Pd2(dba)3 / Xantphos | 2-Fluoroallylic sulfones | High Z-selectivity |

| Pyranones/Pyridones | Palladium catalyst | Monofluoroalkenyl pyranones/pyridones | High regioselectivity |

| Arylsilanes | Palladium catalyst | Monofluoro-substituted alkenes | Not specified |

Transition Metal-Catalyzed Ring Opening and Functionalization

Rhodium-Catalyzed Allylic Substitution Reactions

Rhodium-catalyzed allylic substitution represents a powerful tool for carbon-carbon bond formation. While specific studies focusing exclusively on 2-(2,2-difluorocyclopropyl)acetonitrile (B6170752) as the nucleophile in this reaction are not extensively detailed in the provided literature, the principles can be inferred from reactions using analogous nucleophiles, such as cyanohydrins, and related transition metal-catalyzed processes. nih.govnih.gov These reactions typically involve the reaction of an allylic electrophile with a nucleophile in the presence of a rhodium catalyst. digitellinc.com

In a general sense, a rhodium catalyst activates an allylic alcohol derivative or carbonate, forming a rhodium-allyl intermediate. A pronucleophile, in this case, the carbanion derived from this compound, would then attack this intermediate. The regioselectivity and stereospecificity of such reactions are key challenges. nih.gov For instance, in related systems, rhodium-catalyzed allylic alkylation has been shown to be highly regio- and stereospecific, providing a direct method for constructing challenging acyclic quaternary carbon stereogenic centers. nih.govnih.gov The use of a cyanohydrin pronucleophile, which can be considered an acyl anion equivalent, highlights a fundamentally novel approach that avoids issues common to traditional enolate alkylation. nih.gov The success of these transformations often depends on the choice of ligands and the ability to form specific chelated intermediates. nih.gov

| Catalyst System | Nucleophile Type | Key Feature | Reference |

| Rhodium(III) chloride | Unstabilized benzylzinc | Ligand-free, high regioselectivity | digitellinc.com |

| Rhodium complex | Cyanohydrin pronucleophile | Stereospecific, forms α-quaternary ketones | nih.gov |

| Rhodium complex | Acyclic α-alkoxy Cu(I) enolates | High regio- and diastereoselectivity | nih.gov |

This table illustrates examples of rhodium-catalyzed allylic substitutions with various nucleophiles, demonstrating the versatility of the methodology.

Regioselectivity of Carbon-Carbon Bond Cleavage in Difluorocyclopropanes (Distal vs. Proximal)

The ring-opening of gem-difluorocyclopropanes is a characteristic reaction that is profoundly influenced by the substitution pattern and the reaction conditions, particularly the choice of catalyst. beilstein-journals.orgrsc.org The cleavage can occur at one of two distinct carbon-carbon bonds: the bond proximal to the difluoromethylidene group (C1-C2 or C1-C3) or the bond distal to it (C2-C3).

The regioselectivity of this cleavage is a subject of intensive study. rsc.orgrsc.org Generally, the cleavage of the distal bond is favored in many transition metal-catalyzed reactions. rsc.org However, the outcome can be directed by the choice of ligands and other additives. For example, palladium-catalyzed reactions of keto-vinylidenecyclopropanes have shown that the use of a bulky phosphine (B1218219) ligand like tBuXPhos can promote distal C-C bond cleavage, while a different ligand, dtbpf, directs the reaction towards proximal bond cleavage. rsc.org

In electrophilically promoted ring-opening, the regioselectivity is often governed by the stability of the resulting carbocationic intermediate. beilstein-journals.org Cleavage of the proximal bond is often attributed to the stabilization of the developing positive charge by the +M (mesomeric) effect of the fluorine atoms, despite their strong -I (inductive) effect. beilstein-journals.org Conversely, factors that stabilize a carbocation at the C2 or C3 position, such as an adjacent methyl group, can favor distal bond cleavage. beilstein-journals.org Electrochemical methods have also been developed for the C-C bond cleavage of arylcyclopropanes, where oxidation leads to a radical cation, weakening the Cα-Cβ bond and leading to regioselective 1,3-difunctionalization. researchgate.netnih.gov

| Cleavage Type | Driving Factor/Condition | Resulting Intermediate/Product | Reference |

| Proximal | +M effect of fluorine atoms | Cation stabilized by fluorine | beilstein-journals.org |

| Proximal | Pd catalyst with dtbpf ligand | Bicyclic dihydrofurans | rsc.org |

| Distal | Substituent stabilization (e.g., methyl) | Cation stabilized by alkyl group | beilstein-journals.org |

| Distal | Pd catalyst with tBuXPhos ligand | Bicyclic tetrahydrofurans | rsc.org |

| Distal | Electrochemical oxidation | Arylcyclopropane radical cation | researchgate.netnih.gov |

This table summarizes the factors influencing the regioselectivity of C-C bond cleavage in difluorocyclopropane systems.

Influence of Fluorine Substituents on Ring Strain and Reaction Pathways

The introduction of two fluorine atoms onto a cyclopropane (B1198618) ring significantly alters its chemical and physical properties. beilstein-journals.org One of the most critical effects is a substantial increase in ring strain energy. The strain energy of 1,1-difluorocyclopropane is estimated to be around 42.4 kcal/mol, a marked increase from the 27.1 kcal/mol of the parent cyclopropane. researchgate.net This heightened strain energy makes gem-difluorocyclopropanes more reactive and lowers the energy barrier for ring-opening reactions. beilstein-journals.orgresearchgate.net

The high electronegativity of fluorine atoms also plays a crucial role. It leads to a polarization of the C-F bonds and influences the character of the carbon-carbon bonds within the ring. researchgate.net Specifically, the C-C bond opposite the CF₂ group is weakened, making it more susceptible to cleavage. beilstein-journals.org This electronic perturbation, combined with the high ring strain, makes gem-difluorocyclopropanes versatile synthons in organic chemistry. rsc.org

These properties dictate the available reaction pathways. beilstein-journals.org For instance, the increased reactivity allows for transformations under milder conditions compared to their non-fluorinated analogs. beilstein-journals.org The fluorine atoms can direct the regioselectivity of ring-opening reactions, as discussed previously, and also enable unique cycloaddition pathways. beilstein-journals.orgrsc.org In some cases, reactions can proceed with cleavage of one or both C-F bonds, further expanding the synthetic utility of these compounds. rsc.orgresearchgate.net However, many synthetically useful transformations occur without C-F bond cleavage, leveraging the ring strain and electronic nature of the CF₂ group to achieve ring-opening difunctionalization or cycloaddition reactions. rsc.org

Reactions Pertaining to the Acetonitrile (B52724) Functional Group

Hydrolysis and Amidation of the Nitrile Functionality

The acetonitrile group in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield corresponding carboxylic acid derivatives. For instance, alkaline hydrolysis is a common method for converting nitriles into amides. nih.gov In a typical procedure, treatment with a base like potassium hydroxide (B78521) in an alcoholic solvent can transform the nitrile into 2-(2,2-difluorocyclopropyl)acetamide. Further hydrolysis under more forcing acidic or basic conditions would lead to the formation of 2-(2,2-difluorocyclopropyl)acetic acid. This reactivity is a general and predictable transformation for the nitrile functional group.

Reactions as a Nucleophile (e.g., in Ritter-type processes)

The nitrile group, with its lone pair of electrons on the nitrogen atom, can act as a nucleophile, most notably in the Ritter reaction. wikipedia.orgorganic-chemistry.org The Ritter reaction involves the electrophilic addition of a carbocation to a nitrile. wikipedia.org The resulting nitrilium ion is then hydrolyzed upon aqueous workup to afford an N-alkyl amide. organic-chemistry.orgnih.gov

For this compound, this would involve reacting it with a substrate capable of forming a stable carbocation (such as a tertiary alcohol or an alkene in the presence of a strong acid). wikipedia.org The nitrile would trap the carbocation, and subsequent hydrolysis would yield an N-substituted 2-(2,2-difluorocyclopropyl)acetamide. This reaction provides a powerful method for forming C-N bonds and synthesizing complex amides. organic-chemistry.org The efficiency of the Ritter reaction can be influenced by the stability of the carbocation intermediate and the nucleophilicity of the nitrile. wikipedia.org

General Mechanism of the Ritter Reaction:

Formation of a carbocation from an alcohol or alkene in strong acid.

Nucleophilic attack of the nitrile nitrogen on the carbocation to form a nitrilium ion.

Hydrolysis of the nitrilium ion to yield the corresponding N-alkyl amide. organic-chemistry.org

Rearrangement Pathways

The high ring strain and unique electronic properties imparted by the gem-difluoro substitution make this compound and its analogs prone to various rearrangement reactions, often initiated by ring-opening. beilstein-journals.orgrsc.org These rearrangements can be triggered by heat, light, or chemical reagents and catalysts. beilstein-journals.orgrsc.org

One common pathway is the vinylcyclopropane (B126155) rearrangement, where thermal activation can lead to a cyclopentene (B43876) derivative. The fluorine atoms lower the temperature required for this rearrangement due to the increased ring strain and the weakening of the distal C-C bond. beilstein-journals.org

Transition metal-catalyzed reactions can also lead to complex rearrangements. For example, palladium or rhodium catalysts can initiate ring-opening to form a metallacyclic intermediate, which can then undergo further transformation. rsc.org Depending on the catalyst and substrates, these can lead to cycloaddition products, such as gem-difluorinated cyclopentanes, or other rearranged structures. rsc.org Recent studies have also highlighted skeletal ring contractions of related systems to furnish cis-α,α-difluorocyclopropanes, proceeding through a stabilized cationic intermediate. acs.org The specific rearrangement pathway is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions employed. rsc.org

Vinyl Cyclopropane Rearrangements (VCPR) of Difluorinated Analogs

The vinylcyclopropane rearrangement (VCPR) is a thermally or photochemically induced isomerization that converts a vinylcyclopropane into a cyclopentene. wikipedia.org This ring-expansion reaction has proven to be a valuable tool in organic synthesis for the construction of five-membered rings. The mechanism of the VCPR is a subject of ongoing investigation and is understood to proceed through either a concerted, pericyclic pathway or a stepwise, diradical intermediate. The operative mechanism is highly dependent on the substitution pattern of the vinylcyclopropane. wikipedia.org

In the context of difluorinated analogs, such as those related to this compound, the presence of the gem-difluoro group on the cyclopropane ring exerts a profound influence on the course of the rearrangement. The fluorine atoms, being highly electronegative, polarize the C-C bonds of the cyclopropane ring, affecting their bond strength and the stability of potential intermediates.

Research on the thermal behavior of 1,1-difluoro-2-vinylcyclopropane (B1330364) has shown that it undergoes rearrangement to form 3,3-difluorocyclopentene. The gem-difluoro substitution has been observed to facilitate the cleavage of the adjacent C-C bond of the cyclopropane ring. Computational studies have suggested that the rearrangement of vinylcyclopropanes can proceed through different stereochemical pathways, including suprafacial-inversion (si), suprafacial-retention (sr), antarafacial-inversion (ai), and antarafacial-retention (ar) pathways. The presence of substituents on the cyclopropyl (B3062369) and vinyl groups can influence the preferred pathway.

A significant advancement in the study of difluorinated vinylcyclopropanes is the development of metal-catalyzed rearrangements. For instance, rhodium-catalyzed enantioconvergent rearrangements of racemic vinyl gem-difluorocyclopropanes have been reported to yield chiral cyclopentenones and gem-difluorocyclopentenes with high enantioselectivity. This highlights the synthetic utility of the VCPR in accessing valuable and complex molecular scaffolds.

The general findings for the vinylcyclopropane rearrangement of difluorinated analogs are summarized in the table below.

| Rearrangement Type | Substrate Type | Conditions | Key Findings |

| Thermal VCPR | 1,1-Difluoro-2-vinylcyclopropanes | High Temperatures | Rearrangement to difluorinated cyclopentenes. The gem-difluoro group influences the reaction pathway. |

| Photochemical VCPR | Substituted vinylcyclopropanes | UV Irradiation | Can lead to cyclopentenes and other heterocyclic products depending on the substitution pattern. nih.gov |

| Metal-Catalyzed VCPR | Racemic vinyl gem-difluorocyclopropanes | Rhodium Catalyst | Enantioconvergent synthesis of chiral cyclopentenones and gem-difluorocyclopentenes. |

Sigmatropic Rearrangements in Difluorocyclopropane Derivatives

Sigmatropic rearrangements are pericyclic reactions involving the intramolecular migration of a sigma-bond over a conjugated π-electron system. wikipedia.org These reactions are classified by an order [i,j], which denotes the number of atoms in each fragment of the migrating sigma bond. pressbooks.pub Like other pericyclic reactions, they are governed by the principles of orbital symmetry. pressbooks.pub

Difluorocyclopropane derivatives can participate in various sigmatropic rearrangements, with the specific pathway and outcome being influenced by the substitution pattern and reaction conditions. The presence of the gem-difluoro group can significantly impact the electronic nature of the system and the stability of the transition states.

Common types of sigmatropic rearrangements include wikipedia.orglibretexts.org, wikipedia.orgwikipedia.org, and libretexts.orglibretexts.org shifts. The libretexts.orglibretexts.org sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are particularly well-studied and synthetically useful. libretexts.org

[1,n]-Sigmatropic Shifts: These rearrangements involve the migration of a group along a carbon chain. For example, a wikipedia.orgwikipedia.org-hydrogen shift can occur in a substituted cyclopentadiene (B3395910) system. While less common for cyclopropane derivatives themselves, substituents attached to the ring can undergo such shifts.

libretexts.orglibretexts.org-Sigmatropic Rearrangements: The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether. wikipedia.orglibretexts.org For a difluorocyclopropane derivative to undergo a classical Cope or Claisen rearrangement, it would need to be appropriately functionalized with a 1,5-diene or an allyl vinyl ether moiety. The electronic effect of the difluoromethyl group would be expected to influence the energetics of the transition state. Electron-withdrawing groups, such as the cyano group in this compound, can also play a significant role in the feasibility and outcome of these rearrangements. libretexts.org

The following table provides a general overview of different classes of sigmatropic rearrangements that could be relevant to difluorocyclopropane derivatives.

| Rearrangement Class | Description | General Substrate | Key Characteristics |

| wikipedia.orglibretexts.org-Shifts | Migration of a sigma bond across a three-atom pi system. | Allylic systems | Often requires high temperatures or photochemical conditions. Can proceed with inversion or retention of stereochemistry. |

| wikipedia.orgwikipedia.org-Shifts | Migration of a sigma bond across a five-atom pi system. | Pentadienyl systems | Thermally allowed to proceed suprafacially. Common for hydrogen shifts. |

| libretexts.orglibretexts.org-Shifts (Cope) | Rearrangement of a 1,5-diene. libretexts.org | 1,5-Dienes | Proceeds through a chair-like transition state. Highly stereospecific. |

| libretexts.orglibretexts.org-Shifts (Claisen) | Rearrangement of an allyl vinyl ether. wikipedia.orglibretexts.org | Allyl vinyl ethers | Formation of a carbonyl group often makes the reaction irreversible. wikipedia.org |

Advanced Synthetic Applications and Building Block Utility of 2 2,2 Difluorocyclopropyl Acetonitrile and Its Derivatives

Construction of Diverse Fluorine-Containing Organic Scaffolds

The inherent ring strain and the presence of two electron-withdrawing fluorine atoms render the gem-difluorocyclopropane motif susceptible to a variety of ring-opening reactions. This reactivity, coupled with the synthetic versatility of the acetonitrile (B52724) group, allows for the construction of a multitude of valuable fluorinated structures.

Synthesis of Monofluoroalkenes via Ring-Opening Defluorination

A key transformation of gem-difluorocyclopropanes is their palladium-catalyzed ring-opening to generate monofluoroalkenes, specifically 2-fluoroallyl synthons. rsc.org This process typically involves the oxidative addition of a C-C bond to a low-valent palladium complex, followed by β-fluoride elimination. While the specific ring-opening of 2-(2,2-difluorocyclopropyl)acetonitrile (B6170752) itself is not extensively documented, the general reaction provides a reliable pathway to functionalized monofluoroalkenes. rsc.org

Recent advancements have demonstrated the cross-coupling of various gem-difluorocyclopropanes with nucleophiles like primary anilines and gem-diborylalkanes under palladium catalysis. rsc.orgrsc.org These reactions proceed with high regio- and stereoselectivity, yielding valuable fluoroallylic amines and 2-fluoroallylic gem-diboronic esters. rsc.orgrsc.org By analogy, this compound is expected to undergo similar transformations, providing access to monofluoroalkenyl acetonitriles, which are themselves versatile intermediates.

Table 1: Representative Palladium-Catalyzed Ring-Opening Reactions of gem-Difluorocyclopropanes

| gem-Difluorocyclopropane Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Yield | Reference |

| Phenyl-substituted | Primary Anilines | Pd(dba)₂ / XPhos | Fluoroallylic Amines | Good | rsc.org |

| Alkyl-substituted | gem-Diborylalkanes | Pd₂(dba)₃ / PPh₃ | 2-Fluoroallylic gem-diboronic esters | High | rsc.org |

| Vinyl-substituted | Aldehydes | Pd(OAc)₂ / Amine | 2-Fluoroallyl Aldehydes | Good | rsc.org |

This table presents generalized findings for the class of gem-difluorocyclopropanes.

Formation of N-(2,2-Difluorohomoallyl)acetamides

A plausible, albeit less documented, transformation of this compound involves an intramolecular reaction cascade initiated by ring-opening to form N-(2,2-difluorohomoallyl)acetamides. This proposed pathway hinges on the principles of the Ritter reaction, where a nitrile reacts with a carbocation or a related electrophilic species to form a stable N-alkyl amide after hydrolysis. wikipedia.orgorganic-chemistry.orgyoutube.com

The reaction would be initiated by the Lewis acid-promoted opening of the gem-difluorocyclopropane ring. This generates a stabilized cationic intermediate. The proximate nitrile group can then act as an intramolecular nucleophile, attacking the cationic center. The resulting nitrilium ion intermediate would then be hydrolyzed during aqueous workup to yield the target N-(2,2-difluorohomoallyl)acetamide. This transformation would represent a powerful method for rapidly constructing complex, difluorinated nitrogen-containing scaffolds from a simple precursor.

Proposed Mechanism: Intramolecular Ritter-type Reaction

Ring-Opening: A Lewis acid (e.g., AlCl₃, BF₃·OEt₂) promotes the cleavage of a C-C bond in the cyclopropane (B1198618) ring, generating a homoallylic carbocation stabilized by the fluorine atoms.

Intramolecular Cyclization: The nitrogen atom of the nitrile group attacks the carbocation center, forming a five- or six-membered cyclic nitrilium ion.

Hydrolysis: Subsequent addition of water to the nitrilium ion leads to the formation of the final N-acyl product, an N-(2,2-difluorohomoallyl)acetamide.

Access to Fluorinated Carbocyclic and Heterocyclic Systems

Difluorocyclopentenes: The vinylcyclopropane-cyclopentene rearrangement is a well-established thermal or transition-metal-catalyzed reaction for ring expansion. wikipedia.orgorganicreactions.org This rearrangement can be applied to derivatives of this compound to access difluorocyclopentene systems. The required vinylcyclopropane (B126155) precursor could be synthesized from the title compound by first converting the cyanomethyl group into a vinyl group through standard functional group manipulations. Computational studies have explored the rearrangements of difluoro-substituted vinylcyclopropanes, indicating the feasibility of such transformations. nih.govresearchgate.net The existence of 2-(2,2-difluorocyclopentyl)acetonitrile as a known chemical entity further suggests that synthetic routes from cyclopropyl (B3062369) precursors are established. nih.gov

Benzoxazines: Benzoxazines are a class of heterocyclic compounds typically synthesized through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde. rsc.org While this compound cannot participate directly in this reaction, it serves as an excellent precursor to the required primary amine. The nitrile group can be readily reduced to an amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield 2-(2,2-difluorocyclopropyl)methanamine. This amine, bearing the valuable gem-difluorocyclopropyl motif, can then be employed in the traditional benzoxazine (B1645224) synthesis. This two-step sequence allows for the incorporation of the unique fluorinated alkyl group into the benzoxazine scaffold, a strategy valuable for creating novel polymers and materials. rsc.orgwikipedia.org A similar synthesis has been reported for the closely related 2,2-difluorocycloalkylmethylamines. google.com

Strategic Role in Complex Molecule Synthesis

Beyond its utility in generating core scaffolds, this compound and its derivatives are valuable intermediates in longer, more complex synthetic sequences and are ideal candidates for the construction of screening libraries.

Intermediacy in Multi-step Reaction Sequences

The gem-difluorocyclopropyl group is a key pharmacophore in several modern drug candidates, valued for its ability to act as a stable, lipophilic bioisostere for other chemical groups and to impart favorable metabolic stability. researchgate.net Nitrile-containing cyclopropanes, structurally related to the title compound, serve as crucial intermediates in the synthesis of complex pharmaceuticals. For instance, the synthesis of precursors for the antiplatelet agent Ticagrelor involves the cyclopropanation of an acrylonitrile (B1666552) derivative, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent amide coupling or rearrangement. google.com This highlights the role of the cyclopropylnitrile moiety as a masked carboxylic acid or amine, providing a robust handle for elaboration in a multi-step synthesis. The chemical stability of the gem-difluorocyclopropyl group under various reaction conditions allows for extensive modification of the nitrile group and other parts of the molecule without compromising the core fluorinated ring. researchgate.net

Design and Implementation of Fluorinated Building Blocks for Chemical Libraries

The development of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The goal is to explore a vast and diverse chemical space to identify novel bioactive compounds. nih.govchemrxiv.org Fluorinated building blocks are highly sought after for library synthesis because the inclusion of fluorine can dramatically improve a molecule's pharmacological profile, including its binding affinity, metabolic stability, and membrane permeability. researchgate.netnih.gov

This compound is an exemplary building block for diversity-oriented synthesis. columbia.edu Its key features include:

A Unique 3D Motif: The rigid cyclopropane ring introduces a defined three-dimensional geometry, which is a desirable trait for exploring the chemical space beyond flat aromatic compounds.

Tunable Electronics: The two fluorine atoms act as strong electron-withdrawing groups, influencing the acidity of adjacent protons and the reactivity of the molecule.

Synthetic Versatility: The nitrile group is a linchpin for diversification. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted to tetrazoles, allowing for the attachment of a wide variety of other building blocks through amide couplings, reductive aminations, and other robust reactions. chemrxiv.org

By utilizing this compound as a starting point, chemists can rapidly generate libraries of novel, sp³-rich compounds containing the valuable gem-difluorocyclopropyl moiety, significantly enhancing the structural diversity and therapeutic potential of screening collections.

Future Research Directions in 2 2,2 Difluorocyclopropyl Acetonitrile Chemistry

Development of Novel and More Efficient Stereoselective Synthetic Methods

The biological activity of chiral molecules is often dependent on their absolute configuration. Consequently, the development of stereoselective methods for the synthesis of enantiomerically enriched 2-(2,2-Difluorocyclopropyl)acetonitrile (B6170752) is a paramount objective. Future research in this area is anticipated to focus on several key strategies:

Catalytic Asymmetric Difluorocyclopropanation: While the synthesis of racemic this compound can be achieved through the reaction of a difluorocarbene precursor with 3-butenenitrile, the development of catalytic enantioselective variants remains a significant challenge. Future efforts will likely be directed towards the design and application of novel chiral transition-metal catalysts, such as those based on rhodium or copper, with sophisticated chiral ligands to control the stereochemical outcome of the cyclopropanation reaction. A promising approach could involve the use of engineered enzymes, which have shown remarkable success in the stereoselective cyclopropanation of other alkenes with diazoacetonitrile, achieving high diastereomeric ratios and enantiomeric excesses. researchgate.netresearchgate.net

Chiral Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) presents an attractive strategy for asymmetric synthesis due to its operational simplicity and mild reaction conditions. The development of chiral phase-transfer catalysts, such as bifunctional ammonium (B1175870) salts, could enable the enantioselective difluorocyclopropanation of 3-butenenitrile. ebsco.com Research in this area would involve the screening of various catalyst scaffolds and optimization of reaction parameters to achieve high levels of asymmetric induction.

Substrate-Controlled Diastereoselective Synthesis: For the synthesis of more complex molecules containing the this compound core, substrate-controlled diastereoselective methods are crucial. This involves the use of chiral substrates where the existing stereocenters direct the approach of the difluorocarbene reagent to one face of the double bond. Future work could explore the diastereoselective cyclopropanation of chiral allylic cyanides, where the stereoselectivity is induced by the pre-existing chiral center. fiveable.me

A summary of potential stereoselective approaches is presented in Table 1.

| Methodology | Potential Chiral Source | Anticipated Advantages | Research Focus |

| Catalytic Asymmetric Difluorocyclopropanation | Chiral Rhodium or Copper Complexes, Engineered Enzymes | High catalytic efficiency, potential for high enantioselectivity. | Ligand design, enzyme evolution, optimization of reaction conditions. |

| Chiral Phase-Transfer Catalysis | Chiral Ammonium or Phosphonium Salts | Mild conditions, operational simplicity, scalability. | Synthesis of novel catalysts, investigation of ion-pairing interactions. |

| Substrate-Controlled Diastereoselective Synthesis | Chiral Allylic Cyanides, Chiral Auxiliaries | Predictable stereochemical outcome based on substrate stereochemistry. | Synthesis of chiral precursors, exploration of matching/mismatching effects. |

Table 1: Prospective Stereoselective Synthetic Strategies for this compound and its Derivatives.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The synthetic utility of this compound is intrinsically linked to the reactivity of its constituent functional groups: the nitrile and the difluorocyclopropyl ring. Future research is expected to delve into novel transformations of this versatile building block.

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into a wide array of other functionalities. researchgate.netlibretexts.org While standard transformations such as hydrolysis to carboxylic acids and reduction to primary amines are known, the exploration of these reactions in the context of the difluorocyclopropyl moiety warrants further investigation. beilstein-journals.orgd-nb.info For instance, the development of selective reduction protocols that yield the corresponding aldehyde without affecting the cyclopropane (B1198618) ring would be highly valuable. Furthermore, cycloaddition reactions involving the nitrile group, such as [2+3] cycloadditions with azides to form tetrazoles, could open up new avenues for the synthesis of novel heterocyclic compounds.

| Nitrile Transformation | Reagents | Product Functional Group | Potential Utility |

| Hydrolysis | Acid or Base | Carboxylic Acid | Synthesis of bioactive acids and amides. bldpharm.comuva.esrsc.orgnih.gov |

| Reduction | LiAlH₄, Catalytic Hydrogenation | Primary Amine | Access to key building blocks for pharmaceuticals. researchgate.netresearchgate.netnih.gov |

| Partial Reduction | DIBAL-H | Aldehyde | Intermediate for further C-C bond formation. |

| Cycloaddition | Sodium Azide | Tetrazole | Synthesis of metabolically stable bioisosteres. |

Table 2: Potential Transformations of the Nitrile Group in this compound.

Ring-Opening Reactions: The strained three-membered ring of gem-difluorocyclopropanes can undergo ring-opening reactions under various conditions, providing access to a range of linear, difluorinated structures. nih.gov Future studies could explore the regioselective ring-opening of this compound initiated by nucleophiles, electrophiles, or radical species. For instance, Lewis acid-promoted ring-opening could lead to the formation of functionalized homoallylic cyanides. Understanding and controlling the regioselectivity of these ring-opening reactions will be a key challenge and a focus of future research.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. nih.gov The application of these technologies to the synthesis of this compound is a promising area for future research.

Continuous Flow Synthesis: The generation of difluorocarbene often involves thermally unstable precursors, making batch-wise scale-up challenging. Continuous flow reactors offer superior heat and mass transfer, allowing for the safe and controlled generation and reaction of such reactive intermediates. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov Future work will likely focus on developing a continuous flow process for the difluorocyclopropanation of 3-butenenitrile. This would involve optimizing parameters such as residence time, temperature, and reagent stoichiometry to maximize yield and purity. nih.gov The ability to perform subsequent transformations in a continuous, multi-step fashion would further enhance the efficiency of synthesizing derivatives of this compound. nih.gov

Automated Synthesis Platforms: The development of automated synthesis platforms can accelerate the discovery and optimization of novel synthetic routes and the generation of compound libraries for biological screening. Future research could involve the integration of the synthesis of this compound and its derivatives into automated platforms. This would enable high-throughput screening of reaction conditions and catalysts for stereoselective syntheses and facilitate the rapid generation of analogues for structure-activity relationship (SAR) studies.

Advanced Mechanistic Studies to Further Elucidate Complex Transformations

A deep understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for the rational design of improved synthetic methods. Future research in this area will likely employ a combination of computational and experimental techniques.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the transition state geometries and activation energies of key reaction steps. Future computational studies could focus on elucidating the mechanism of both racemic and asymmetric difluorocyclopropanation of 3-butenenitrile. This would involve modeling the interaction of the alkene with different difluorocarbene precursors and chiral catalysts to understand the origins of stereoselectivity. Computational methods can also be used to predict the reactivity of this compound in various transformations.

Spectroscopic Analysis of Intermediates: The direct observation of reaction intermediates is a powerful tool for mechanistic elucidation. Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, could be employed to monitor the formation and consumption of species during the synthesis and transformation of this compound. This would provide experimental evidence to support or refute proposed reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(2,2-Difluorocyclopropyl)acetonitrile, and how can reaction conditions be optimized for high yields?

- Methodology : The synthesis of difluorocyclopropane derivatives often involves cyclopropanation reactions using fluorinated precursors. For example, ethyl 2-(2,2-difluorocyclopropyl)acetate (CAS: 1393553-89-3) can serve as a precursor, where hydrolysis and subsequent nitrile conversion may yield the target compound . Optimization requires strict control of temperature and catalyst selection (e.g., palladium catalysts for cross-coupling) to preserve the strained cyclopropane ring. Reaction progress should be monitored via GC-MS or HPLC to identify intermediates and byproducts.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of ¹⁹F NMR and ¹H NMR to verify fluorine and proton environments, respectively. The cyclopropane ring’s strain and difluoro substitution will produce distinct splitting patterns. X-ray crystallography is recommended for definitive confirmation of stereochemistry and bond angles . Additionally, FTIR can validate the nitrile group (C≡N stretch at ~2250 cm⁻¹).

Q. What solvent systems are compatible with this compound in experimental workflows?

- Methodology : Acetonitrile itself is a polar aprotic solvent commonly used in SN2 reactions. For solubility testing, combine with DMSO or DMF for polar reactions or dichloromethane for non-polar systems. Stability studies under varying pH and temperature conditions (e.g., 25–70°C) should precede large-scale applications to avoid ring-opening reactions .

Advanced Research Questions

Q. How does the difluorocyclopropyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodology : The electron-withdrawing fluorine atoms increase ring strain and polarity, enhancing interactions with hydrophobic enzyme pockets. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like tyrosine kinase 2 (TYK2), a pathway implicated in autoimmune diseases . Compare with non-fluorinated analogs to isolate fluorine-specific effects on potency and selectivity.

Q. What strategies mitigate challenges in functionalizing the nitrile group without destabilizing the cyclopropane ring?

- Methodology : Employ mild reducing agents (e.g., LiAlH₄ in THF at 0°C) to convert the nitrile to an amine while preserving the cyclopropane. Alternatively, use Pd-catalyzed cyanation to introduce functional groups post-synthesis. Monitor ring stability via ¹⁹F NMR to detect fluorine loss or ring-opening .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated cyclopropane derivatives?

- Methodology : Conduct meta-analyses of existing datasets (e.g., PubChem BioAssay) to identify assay-specific variables (e.g., cell lines, concentration ranges). Validate inconsistencies using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based IC₅₀ measurements). Cross-reference with structurally related compounds, such as 2-(2,2-dichlorocyclopropyl)acetonitrile, to isolate electronic vs. steric effects .

Q. What computational tools are effective for modeling the stereoelectronic effects of the difluorocyclopropyl group?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify ring strain and fluorine’s impact on molecular orbitals. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in solvated environments. Compare results with X-ray crystallographic data to validate models .

Key Considerations for Experimental Design

- Synthetic Pitfalls : Avoid strong acids/bases to prevent cyclopropane ring opening. Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions .

- Biological Assays : Prioritize fluorinated analogs in screens targeting inflammatory pathways (e.g., JAK-STAT) due to their enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.